8-Methoxy-2,4-dimethyloct-3-ene
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Overview
Description
8-Methoxy-2,4-dimethyloct-3-ene is an organic compound with the molecular formula C11H22O. It is characterized by the presence of a methoxy group (-OCH3) attached to the eighth carbon of the octene chain, along with two methyl groups at the second and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,4-dimethyloct-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dimethyl-1-octene and methanol.
Methoxylation Reaction: The key step involves the methoxylation of 2,4-dimethyl-1-octene using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,4-dimethyloct-3-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-2,4-dimethyloct-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,4-dimethyloct-3-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The methoxy group plays a crucial role in enhancing its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-octene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
8-Methoxy-2,4-dimethyl-1-octanol: Contains a hydroxyl group instead of a double bond, leading to different chemical properties and reactivity.
Uniqueness
Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
93892-48-9 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-8-methoxy-2,4-dimethyloct-3-ene |
InChI |
InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h9-10H,5-8H2,1-4H3/b11-9+ |
InChI Key |
ZIBNNFGZMSQJND-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/CCCCOC |
Canonical SMILES |
CC(C)C=C(C)CCCCOC |
Origin of Product |
United States |
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